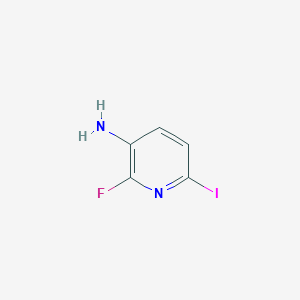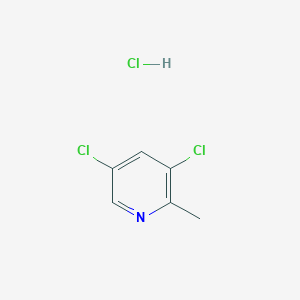
2-(Pyrrolidin-2-yl)cyclohexan-1-one hydrochloride
概要
説明
“2-(Pyrrolidin-2-yl)cyclohexan-1-one hydrochloride” is a chemical compound with the CAS Number: 1384430-16-3 . It has a molecular weight of 203.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H17NO.ClH/c12-10-6-2-1-4-8 (10)9-5-3-7-11-9;/h8-9,11H,1-7H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 203.71 .科学的研究の応用
Novel Synthesis Techniques and Chemical Properties
Deconjugative Esterification and Cyclohexylideneacetic Acids :
- Research by Sano et al. (2006) explored novel deconjugative esterification techniques using 4-(Pyrrolidin-1-yl)pyridine-catalyzed carbodiimide couplings, contributing to the synthesis of isopropyl 2-(cyclohex-l-enyl)acetate and isopropyl 2-cyclohexylideneacetate. This study provides insight into the versatility of pyrrolidine derivatives in chemical synthesis S. Sano, Etsuko Harada, Tomohiro Azetsu, T. Ichikawa, Michiyasu Nakao, Y. Nagao, 2006.
Condensation Reactions and Antimicrobial Activity :
- Rusnac et al. (2020) focused on the unexpected products from the condensation reaction between 2-acetylpyridine and 2-formylpyridine, leading to compounds with potential antimicrobial and antifungal applications. This research underlines the chemical versatility and potential biological relevance of pyrrolidine derivatives R. Rusnac, Maria Botnaru, N. Barba, P. Petrenko, Y. Chumakov, A. Gulea, 2020.
Hybrid Ligands and Metal Complexes :
- Singh et al. (2003) investigated the synthesis and crystal structures of palladium(II) and mercury(II) complexes with hybrid (Te, N) and (N, Te, N) ligands having a pyrrolidine ring. This study showcases the compound's potential in forming complex structures with significant applications in catalysis and material science Garima Singh, A. Singh, P. Sharma, J. Drake, M. Hursthouse, M. Light, 2003.
Stereoselective Michael Addition :
- The work by K. Singh et al. (2013) on (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine as an efficient organocatalyst for the Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes highlights the potential of pyrrolidine derivatives in facilitating stereoselective synthesis, which is crucial for creating compounds with specific optical properties K. Singh, Paramjit Singh, Amarjit Kaur, Pushpinder Singh, S. Sharma, Sadhika Khullar, S. Mandal, 2013.
Safety and Hazards
The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to take in case of exposure or if specific incidents occur .
作用機序
It’s worth noting that the pyrrolidine ring, which is a part of this compound, is a common feature in many biologically active compounds . The pyrrolidine ring is a versatile scaffold that can be used to obtain compounds for the treatment of various human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
生化学分析
Biochemical Properties
2-(Pyrrolidin-2-yl)cyclohexan-1-one hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, which in turn affects gene expression. The compound’s ability to bind to specific enzymes and proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influences its activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding these localization mechanisms is essential for elucidating the compound’s biochemical effects .
特性
IUPAC Name |
2-pyrrolidin-2-ylcyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c12-10-6-2-1-4-8(10)9-5-3-7-11-9;/h8-9,11H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSZOJDRHOTPKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1457245.png)
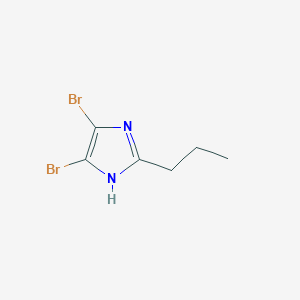
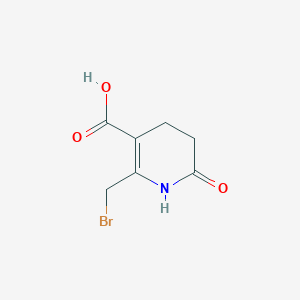

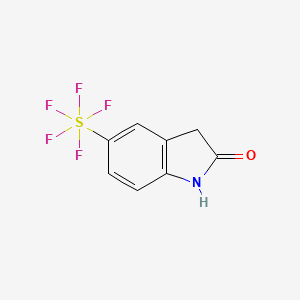
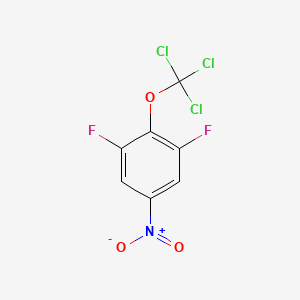

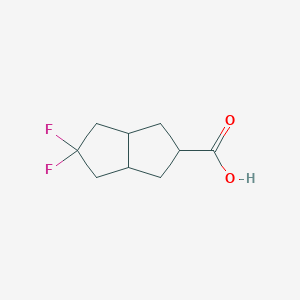
![3,3-Dimethyl-1-[2-(methylamino)ethyl]urea](/img/structure/B1457256.png)
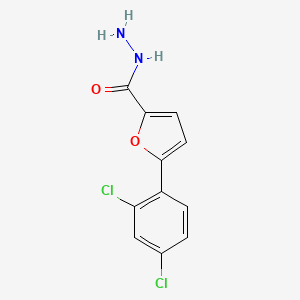
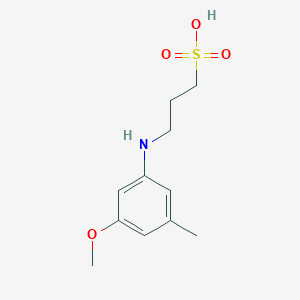
![2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B1457262.png)
